9-Chloroacridine
Overview
Description
Synthesis Analysis
9-Chloroacridine can be synthesized through various chemical processes. A notable method involves the chlorination of N-phenyl anthranilic acid, which then affords 9-chloroacridine. This is followed by treatment with aromatic amines to obtain 9-substituted acridine derivatives (Kumar et al., 2012).
Molecular Structure Analysis
9-Chloroacridine exhibits interesting interactions at the molecular level. For example, it forms charge-transfer complexes with iodine, where the nitrogen-bound I2 molecule shows amphoteric behavior, acting as both a Lewis acid and a Lewis base (Rimmer et al., 2000).
Chemical Reactions and Properties
The chemical reactions of 9-chloroacridine are notable for their complexity. Its electrochemical behavior is pH-dependent and involves a diffusion-controlled irreversible process. Upon oxidation, it forms cation radical monomers and dimers, while reduction leads to the production of radical monomers stabilized by dimer formation (Rupar et al., 2020).
Physical Properties Analysis
The physical properties of 9-chloroacridine include its behavior under irradiation and its interaction with other compounds. For instance, irradiation in a degassed ethanol solution leads to its conversion to 9,9'-biacridyl, and subsequently to 9,9'-biacriden (Nakamaru et al., 1970).
Chemical Properties Analysis
9-Chloroacridine's chemical properties include its interaction with double-stranded DNA, where it intercalates into the DNA, inducing structural changes. This interaction is significant for insights into aspects of drug design during pharmaceutical development (Rupar et al., 2020).
Scientific Research Applications
Electrochemical Behavior and DNA Interaction : 9Cl-A exhibits complex, pH-dependent, irreversible electrochemical behavior. It forms cation radicals and interacts with double-stranded DNA (dsDNA), intercalating into dsDNA and inducing structural changes. This property is significant for drug design in pharmaceutical development (Rupar et al., 2020).
Analytical Chemistry Applications : 9Cl-A reacts with sulfonamides and local anesthetics, quenching fluorescence and enabling drug analysis in the 10^−5−10^−6M range. This method applies to various pharmaceuticals (Stewart & Wilkin, 1972).
Synthesis of Acridine Derivatives : Chlorination of N-phenyl anthranilic acid with phosphorus oxychloride yields 9Cl-A. This forms the basis for synthesizing 9-substituted acridine derivatives, relevant in medicinal chemistry (Kumar et al., 2012).
Colorimetric Determination in Pharmaceuticals : 9Cl-A is used in colorimetric methods for determining primary aromatic amines, such as local anesthetics, in pharmaceuticals. This method compares favorably with other analytical techniques (Stewart & Lotti, 1970).
Charge-Transfer Complexes : 9Cl-A forms unusual charge-transfer complexes with iodine, displaying unique chemical behavior and thermal decomposition patterns. This is important for understanding molecular interactions in chemistry (Rimmer et al., 2000).
Antimalarial Drug Research : 9Cl-A serves as a scaffold for synthesizing compounds tested against chloroquine-resistant Plasmodium falciparum, showcasing its potential in antimalarial drug development (Anderson et al., 2006).
Photochemical Reactions : 9Cl-A undergoes photochemical reactions in ethanol solutions, forming biacridyl and biacriden, useful for understanding photochemical processes in organic chemistry (Nakamaru et al., 1970).
Safety And Hazards
Future Directions
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
properties
IUPAC Name |
9-chloroacridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXINCHFOLVVSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061622 | |
Record name | Acridine, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloroacridine | |
CAS RN |
1207-69-8 | |
Record name | 9-Chloroacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Chloroacridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Chloroacridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acridine, 9-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acridine, 9-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloroacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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